Chloroethane-2,2,2-d3
Description
Significance of Site-Specific Isotopic Labeling in Mechanistic Chemistry
Site-specific isotopic labeling involves the precise placement of an isotope at a particular atomic position within a molecule. oup.com This technique is of paramount importance in mechanistic chemistry as it allows researchers to probe specific bonds and atomic interactions during a chemical transformation. numberanalytics.com By monitoring the isotopic label's position in the reactants, intermediates, and products, chemists can deduce the sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. numberanalytics.combohrium.com This detailed information is crucial for designing more efficient and selective chemical processes. numberanalytics.com
The power of site-specific labeling lies in its ability to provide unambiguous evidence for proposed reaction pathways. For instance, in complex multi-step reactions, tracking an isotopic label can help identify which hydrogen atoms are involved in a particular step, thereby distinguishing between different possible mechanisms. numberanalytics.combohrium.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are instrumental in detecting the presence and location of the isotopic label, providing a window into the molecular transformations as they occur. oup.comnih.gov
Role of Deuterium (B1214612) Substitution in Modulating Molecular Reactivity and Dynamics
The substitution of hydrogen with deuterium, an isotope with approximately twice the mass, can significantly alter the vibrational frequencies of chemical bonds. ajchem-a.com The carbon-deuterium (C-D) bond has a lower zero-point energy and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference in vibrational energy is the basis for the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction is altered upon isotopic substitution.
If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow down the reaction rate. This is known as a primary kinetic isotope effect. The magnitude of the KIE can provide valuable information about the transition state of the reaction, helping to elucidate the geometry and bonding at the point of highest energy along the reaction coordinate.
Beyond the KIE, deuterium substitution can also influence molecular dynamics by affecting processes like hydrogen bonding and conformational changes. ajchem-a.comfrontiersin.org The study of these effects, often through techniques like hydrogen-deuterium exchange (HDX) mass spectrometry, provides insights into the flexibility and interactions of molecules, which are crucial for understanding their function in complex systems. frontiersin.orgmdpi.com
Overview of Chloroethane-2,2,2-d3 in Fundamental Chemical Investigations
This compound, with the chemical formula CD₃CH₂Cl, is a deuterated analog of chloroethane (B1197429) where the three hydrogen atoms on one of the carbon atoms have been replaced by deuterium. sigmaaldrich.comsigmaaldrich.com This specific labeling makes it a valuable tool for a variety of fundamental chemical investigations. Its utility stems from the ability to probe reactions involving the ethyl group, allowing researchers to distinguish between the reactivity of the deuterated methyl group and the non-deuterated methylene (B1212753) group.
Studies on this compound have provided critical data on unimolecular decomposition reactions and infrared multiphoton dissociation. uq.edu.auaip.org For example, research on its thermal decomposition has helped to understand the kinetics and mechanisms of elimination reactions, a fundamental process in organic chemistry. uq.edu.au The distinct spectroscopic signature of the C-D bonds in this compound also facilitates its use in spectroscopic studies to probe molecular structure and dynamics. aip.org
| Property | Value |
| Chemical Formula | CD₃CH₂Cl sigmaaldrich.com |
| Molecular Weight | 67.53 g/mol nih.gov |
| CAS Number | 7371-46-2 nih.gov |
| Synonyms | 2-chloro-1,1,1-trideuterioethane nih.gov |
| Isotopic Purity | Typically 98 atom % D sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1,1-trideuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies for Chloroethane 2,2,2 D3
Strategies for Regioselective Deuterium (B1214612) Incorporation into Chloroethane (B1197429) Derivatives
Regioselective deuteration is paramount to ensure that the isotopic label is introduced at the desired atomic position within a molecule. For chloroethane derivatives, achieving regioselectivity at the C2 position requires specific synthetic strategies that can differentiate between the two carbon atoms.
One effective strategy involves the use of starting materials where the deuterium is already selectively positioned. For instance, the synthesis of Chloroethane-2,2,2-d3 can commence from a precursor that already contains a CD3 group. This approach circumvents the need for selective deuteration of an ethyl group, which can be challenging due to the similar reactivity of the C-H bonds at the C1 and C2 positions.
Catalytic methods offer another avenue for regioselective deuterium incorporation. While direct H/D exchange on chloroethane can be non-selective, the use of directing groups in related molecules can achieve high regioselectivity. rsc.org For example, in other systems, functional groups like hydroxyl or carbonyl can direct metal catalysts to activate and exchange specific C-H bonds. rsc.org Although not directly demonstrated for chloroethane itself in the provided context, this principle suggests that derivatization of a chloroethane precursor could enable regioselective deuteration prior to its conversion to the final product.
Furthermore, organometallic approaches can provide high regioselectivity. For instance, the generation of a specific organometallic intermediate, followed by quenching with a deuterium source, can introduce deuterium at a precise location. While specific examples for this compound are not detailed in the search results, this remains a fundamental strategy in isotopic labeling.
Advanced Synthetic Pathways for this compound Production
The synthesis of this compound is often achieved through multi-step pathways that allow for the precise introduction of deuterium. A common and effective route involves the use of a deuterated starting material, such as a deuterated methyl or ethyl group, which is then converted to the final product.
One documented synthetic route to this compound starts from Ethyl-2,2,2-d3 alcohol (CD3CH2OH). chemicalbook.com This precursor, which contains the desired trideuteromethyl group, can be subjected to a variety of chlorination reactions to replace the hydroxyl group with a chlorine atom. Common chlorinating agents for this transformation include thionyl chloride (SOCl2), phosphorus trichloride (B1173362) (PCl3), or hydrogen chloride (HCl). The reaction with thionyl chloride is often preferred due to the clean nature of the byproducts (SO2 and HCl), which are gaseous and easily removed.
Another potential advanced pathway could involve the reduction of a trichloroacetyl derivative. For example, the reduction of trichloroacetic acid or its esters can lead to the formation of a trideuteromethyl group. Catalytic deuteration of such precursors in the presence of a suitable catalyst and a deuterium source could be a viable method. acs.org
The following table outlines a general synthetic pathway for this compound:
| Step | Reactant | Reagent | Product |
| 1 | Deuterated Acetic Acid (CD3COOH) | Lithium Aluminum Hydride (LiAlH4) or other reducing agent | Ethyl-2,2,2-d3 alcohol (CD3CH2OH) |
| 2 | Ethyl-2,2,2-d3 alcohol (CD3CH2OH) | Thionyl Chloride (SOCl2) | This compound (CD3CH2Cl) |
This table is a representation of a plausible synthetic route and the specific conditions for each step would need to be optimized for yield and purity.
Deuterium Exchange Reactions in Halogenated Hydrocarbon Systems
Deuterium exchange reactions provide a direct method for introducing deuterium into a molecule by replacing existing hydrogen atoms. In halogenated hydrocarbons, these exchanges can be facilitated by catalysts or occur under specific reaction conditions.
Hydrogen-deuterium (H/D) exchange reactions can be catalyzed by various transition metals, such as platinum. rsc.org For halogen-substituted alkanes, the feasibility of H/D exchange versus halogen displacement is influenced by the electronic properties of the molecule. rsc.org Specifically, H/D exchange is favored when the first ionization potential of the molecule is associated with a molecular orbital centered on carbon-hydrogen bonds. rsc.org
Base-catalyzed H/D exchange is another common method, particularly for C-H bonds that are rendered acidic by adjacent electron-withdrawing groups. While the C-H bonds in chloroethane are not strongly acidic, under forcing conditions with a strong base and a deuterium source like D2O, some degree of exchange may be achievable. Phase-transfer catalysis has been shown to be effective for the deuteration of other chlorinated hydrocarbons like methylene (B1212753) chloride, suggesting its potential applicability to chloroethane. googleapis.com
Furthermore, halogen-deuterium exchange reactions offer a regioselective method for deuterium incorporation. researchgate.net In this approach, a halogen atom is replaced by a deuterium atom. This is typically achieved through the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) followed by quenching with a deuterium source. For instance, a di- or tri-halogenated ethane (B1197151) derivative could potentially undergo selective halogen-deuterium exchange to introduce deuterium at a specific position.
The choice of deuterium source is also a critical aspect of these exchange reactions. Deuterium oxide (D2O) is a common and cost-effective source, often used in conjunction with catalysts. rsc.orgwikipedia.org Other deuterated solvents, such as deuterated tetrahydrofuran (B95107) (THF-d8), can also serve as the deuterium source in certain reactions. documentsdelivered.com
Isotopic Enrichment Techniques and Purity Assessment for Deuterated Chloroethanes
The utility of isotopically labeled compounds is highly dependent on their isotopic purity and enrichment. Therefore, accurate assessment of these parameters is crucial. Several analytical techniques are employed to determine the level of deuterium incorporation and the presence of any un-deuterated or partially deuterated species.
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of different isotopologues (e.g., d0, d1, d2, d3-chloroethane) can be quantified. This allows for the calculation of the percentage of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the analysis of deuterated compounds. rsc.org ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. nih.gov Conversely, ²H NMR directly detects the deuterium nuclei, providing information about the position and extent of deuterium incorporation. nih.gov
The combination of both HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and structural integrity, confirming that the deuterium is located at the desired position. rsc.orgrsc.org
The following table summarizes the key techniques used for the purity assessment of deuterated compounds:
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, relative abundance of isotopologues. nih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Degree of deuteration by measuring the reduction of proton signals. nih.gov |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection of deuterium, confirming the position of the label. nih.gov |
These analytical methods are essential for quality control in the synthesis of this compound, ensuring that the final product meets the required specifications for its intended application. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Chloroethane 2,2,2 D3
Infrared (IR) Spectroscopy Investigations
Infrared spectroscopy is a powerful tool for probing the vibrational states of molecules. For Chloroethane-2,2,2-d3, IR studies have been instrumental in understanding its photochemistry and energy distribution dynamics.
Analysis of Energy-Dependent Absorption Cross Sections
The infrared photochemistry of this compound has been a subject of detailed investigation. Studies involving multiple infrared photon induced dissociation have shown that the primary decomposition pathway is a four-center elimination of hydrogen chloride (HCl). docbrown.info A crucial parameter in these studies is the energy-dependent photon absorption cross section, denoted as σ(E).
Research has utilized an energy-grained master equation to interpret experimental data and determine σ(E) for this compound. docbrown.info It was observed that the functional form of σ(E) for this molecule approaches that of a "large" molecule, which is characterized by a high density of states. This behavior is more pronounced with increased deuteration when compared to non-deuterated chloroethane (B1197429) (CH₃CH₂Cl). docbrown.info The determination of σ(E) is fundamental to understanding how the molecule absorbs energy from an infrared laser field, which in turn governs its photochemical behavior.
Determination of Vibrational Energy Distributions
Once the energy-dependent absorption cross section σ(E) is determined, it becomes possible to calculate various ensemble properties, such as the vibrational energy distributions within the molecules. docbrown.info These distributions describe how the absorbed energy is partitioned among the various vibrational modes of the molecule at a given time.
For this compound, understanding these distributions is key to modeling its reaction dynamics. The calculations show how energy is deposited and randomized within the molecule upon infrared irradiation. docbrown.info However, it is important to note that these observable properties, like average energy deposition and vibrational energy distributions, are not sufficient on their own to define a unique functional form for σ(E). docbrown.info
Application of Intramolecular Vibrational Coupling Models
To further refine the understanding of the energy-dependent absorption cross section, intramolecular vibrational coupling models are applied. docbrown.info These models provide theoretical constraints that help specify the form of σ(E) within certain limits. Intramolecular vibrational redistribution (IVR) is the process by which energy flows between different vibrational modes within a single molecule.
In the case of this compound, these models help to explain how the energy initially absorbed by a specific vibrational mode (like a C-C stretch) is rapidly distributed among other modes. docbrown.info The application of these models is essential for building a complete picture of the molecule's internal dynamics, bridging the gap between experimental absorption data and the theoretical description of its vibrational energy landscape. docbrown.info
Elucidation of Rotational-Vibrational Features and Band Assignments
High-resolution infrared spectroscopy allows for the resolution of fine structure within vibrational bands, which arises from simultaneous changes in the rotational state of the molecule. This rovibrational structure provides detailed information on molecular geometry and interactions between vibrational modes.
While specific high-resolution rovibrational analysis for this compound is not extensively detailed in readily available literature, studies on similar deuterated chloromethane isotopologues, such as CH₂D³⁷Cl, offer significant insight into the expected complexities. In such molecules, vibrational bands are composed of numerous individual rovibrational transitions. For example, analyses have identified interactions like a-type and b-type Coriolis resonances between nearly degenerate vibrational states. These resonances can cause significant perturbations in the spectrum and lead to a complex distribution of line intensities.
For non-deuterated chloroethane, prominent vibrational modes are well-characterized. These include C-H stretching and bending vibrations, as well as the characteristic C-Cl stretching vibration.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) for CH₃CH₂Cl |
| C-H Stretching | 2880 - 3080 |
| C-H Bending | 1300 - 1500 |
| C-Cl Stretching | 580 - 780 |
This table shows the typical IR absorption regions for non-deuterated chloroethane. The substitution of deuterium (B1214612) for hydrogen in this compound would shift the C-D stretching and bending modes to lower wavenumbers. docbrown.info
Fourier Transform Infrared (FTIR) Spectroscopy for Detailed Molecular Signatures
Fourier Transform Infrared (FTIR) spectroscopy is the standard technique for obtaining high-quality infrared spectra. The entire IR spectrum, particularly the region from approximately 1500 to 400 cm⁻¹, is known as the "fingerprint region" and is unique to each molecule. docbrown.info This region in the spectrum of this compound contains a complex pattern of absorptions arising from various bending and stretching modes, providing a unique signature for its identification.
The substitution of the three hydrogen atoms on the C2 carbon with deuterium atoms leads to predictable changes in the FTIR spectrum compared to standard chloroethane. The most significant changes include:
The appearance of C-D stretching vibrations at lower frequencies (typically around 2100-2250 cm⁻¹) than C-H stretches.
Shifts in the frequencies of bending and rocking modes involving the deuterated methyl group.
Alterations in the C-C stretching vibration frequency due to the increased mass of the CD₃ group.
These detailed molecular signatures are critical for confirming the identity and isotopic purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are used to confirm its structure.
¹H NMR Spectroscopy
In non-deuterated chloroethane (CH₃CH₂Cl), the ¹H NMR spectrum shows two distinct signals: a triplet corresponding to the three methyl (CH₃) protons and a quartet corresponding to the two methylene (B1212753) (CH₂) protons. docbrown.info This splitting pattern arises from spin-spin coupling between adjacent, non-equivalent protons.
For this compound (CD₃CH₂Cl), the ¹H NMR spectrum is significantly simplified.
The signal corresponding to the methyl group is absent because deuterium (²H) is not observed in a standard ¹H NMR experiment.
The spectrum consists of a single signal for the two methylene (-CH₂-) protons.
This signal appears as a singlet, as there are no adjacent protons to cause splitting. The coupling to the adjacent deuterium nuclei is typically not resolved in standard ¹H NMR.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of non-deuterated chloroethane displays two singlets, one for each of the two non-equivalent carbon atoms. docbrown.info The carbon atom bonded to the electronegative chlorine atom (C1) appears further downfield (at a higher chemical shift) than the methyl carbon (C2). docbrown.info
In the ¹³C NMR spectrum of this compound, two signals are also expected, but with key differences:
C1 (CH₂ group): The chemical shift of this carbon will be similar to that in non-deuterated chloroethane, appearing as a singlet in a proton-decoupled spectrum.
C2 (CD₃ group): This carbon is directly bonded to three deuterium atoms. Due to the nuclear spin of deuterium (I=1), the signal for this carbon is split into a multiplet. According to the 2nI+1 rule, where n=3 (number of deuterium atoms) and I=1, the signal would theoretically be a septet. However, it is more commonly observed as a 1:3:6:7:6:3:1 septet or, more often, a broadened triplet-like pattern due to the coupling constant ¹J(C,D) being on the order of 20-30 Hz. The chemical shift will also experience a slight upfield shift compared to a CH₃ group, known as a deuterium isotope effect.
| Nucleus | Expected ¹H NMR Signal (CD₃CH₂Cl) | Expected ¹³C NMR Signals (CD₃CH₂Cl) |
| -CH₂- | Singlet | Singlet (C1) |
| -CD₃ | No signal | Multiplet (e.g., triplet or septet) (C2) |
This table summarizes the predicted NMR signals for this compound based on standard NMR principles.
Proton (¹H) NMR for Conformational and Dynamic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. In this compound (CD₃CH₂Cl), the ¹H NMR spectrum is significantly simplified compared to its non-deuterated counterpart, chloroethane (CH₃CH₂Cl). The deuteration at the C2 position eliminates the signal from the methyl protons and simplifies the signal of the methylene (CH₂) protons.
In chloroethane, the methylene protons appear as a quartet due to coupling with the three methyl protons. However, in this compound, the signal for the CH₂ group simplifies to a singlet, as deuterium (²H) has a different gyromagnetic ratio and typically does not cause significant splitting in ¹H NMR spectra under standard conditions. docbrown.info The chemical shift of this singlet provides information about the electronic environment of the methylene protons, which is influenced by the adjacent chlorine atom.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| CD₃CH₂ Cl | ~3.5 | Singlet | N/A |
Carbon-13 (¹³C) NMR for Structural and Electronic Insights
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In this compound, two distinct signals are expected, one for the chloromethyl carbon (CH₂Cl) and one for the deuterated methyl carbon (CD₃).
The chemical shift of the CH₂Cl carbon is primarily influenced by the electronegative chlorine atom, causing it to appear downfield. docbrown.info The chemical shift of the CD₃ carbon is influenced by the deuterium isotope effect. Deuterium substitution typically causes a small upfield shift (a decrease in the chemical shift value) for the directly attached carbon and can also have smaller, long-range effects on other carbons in the molecule. blogspot.com This isotope effect arises from the different vibrational properties of the C-D bond compared to the C-H bond.
Furthermore, the signal for the CD₃ carbon will exhibit splitting due to one-bond coupling to deuterium, ¹J(C,D). Since deuterium is a spin-1 nucleus, it will split the carbon signal into a triplet (following the 2nI+1 rule, where n=3 for the three deuterium atoms and I=1 for deuterium). The magnitude of ¹J(C,D) is related to the corresponding ¹J(C,H) coupling constant by the ratio of the gyromagnetic ratios of deuterium and proton (γD/γH ≈ 0.15). Two-bond coupling, ²J(C,D), between the CH₂ carbon and the deuterium atoms may also be observable, leading to further fine splitting of the CH₂Cl signal. oregonstate.edu
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling |
| C D₃CH₂Cl | ~18 (with upfield isotope shift) | Triplet | ¹J(C,D) |
| CD₃C H₂Cl | ~40 | Singlet (may show fine splitting) | ²J(C,D) |
Deuterium (²H) NMR in Characterizing Molecular Dynamics and Exchange Processes
Deuterium (²H) NMR spectroscopy is a powerful technique for studying molecular dynamics, particularly in the solid state. wikipedia.org For this compound, the ²H NMR spectrum will show a single resonance corresponding to the three equivalent deuterium atoms of the CD₃ group.
In solution, the ²H NMR signal is typically broad due to the quadrupolar nature of the deuterium nucleus. The relaxation time of this signal can provide information about the rotational motion of the molecule in solution. huji.ac.il
In the solid state, the ²H NMR lineshape is dominated by the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. blogspot.com The resulting powder pattern can be analyzed to determine the quadrupolar coupling constant (QCC), which is sensitive to the C-D bond's electronic environment and orientation. pascal-man.com Variable temperature solid-state ²H NMR studies can reveal changes in the lineshape that are indicative of molecular motions, such as the rotation of the CD₃ group or whole-molecule tumbling. These studies allow for the characterization of the rates and activation energies of these dynamic processes. researchgate.net As there are no readily exchangeable protons in this compound, deuterium exchange processes are not expected to be a significant feature of its ²H NMR spectrum under normal conditions.
| Parameter | Information Gained |
| Chemical Shift | Confirms the presence of deuterium. |
| Relaxation Times (T₁, T₂) | Provides insights into molecular tumbling and rotational dynamics in solution. wikipedia.org |
| Quadrupolar Coupling Constant (QCC) | Characterizes the C-D bond's electronic environment and orientation in the solid state. sun.ac.za |
| Lineshape Analysis | Reveals information about the rates and mechanisms of molecular motion in the solid state. |
Advanced NMR Techniques for this compound Analogs
While the simple structure of this compound may not necessitate the routine use of advanced NMR techniques for basic structural confirmation, these methods are invaluable for studying more complex analogs and for gaining deeper structural insights.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between nuclei. For analogs of this compound with additional substituents, NOESY can be used to determine the relative stereochemistry and preferred conformations by identifying protons that are in close spatial proximity. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR experiment that correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. columbia.edu For a hypothetical analog of this compound with remaining protons, an HSQC spectrum would show a correlation peak for each C-H bond, definitively assigning which proton is attached to which carbon. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another 2D NMR technique that reveals correlations between nuclei that are separated by two or three bonds (and sometimes more). columbia.edu This is particularly useful for establishing the connectivity of different functional groups within a molecule. For instance, in a more complex analog, an HMBC experiment could show a correlation between a proton on one part of the molecule and a carbon several bonds away, helping to piece together the complete molecular structure. libretexts.org
These advanced techniques, while powerful, are more commonly applied to larger and more structurally complex molecules than this compound itself. However, they represent the next level of analysis for understanding the intricate structures of its derivatives and analogs.
Complementary Spectroscopic Methods for Isotopic Compounds
Beyond NMR spectroscopy, other techniques provide crucial information for the characterization of isotopically labeled compounds like this compound.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to isotopic substitution. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable lowering of the vibrational frequencies of the C-D bonds compared to the C-H bonds. In the IR and Raman spectra of this compound, the C-D stretching and bending vibrations will appear at lower wavenumbers than the corresponding C-H vibrations in chloroethane. These isotopic shifts can be used to confirm the position of deuteration and to aid in the assignment of vibrational modes. cardiff.ac.uk For example, the C-H stretching vibrations in chloroethane are typically observed in the 2850-3000 cm⁻¹ region, while C-D stretching vibrations are expected around 2100-2200 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight and isotopic composition of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) that is three mass units higher than that of unlabeled chloroethane. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) with a characteristic intensity ratio. libretexts.org The fragmentation pattern in the mass spectrum can also provide structural information. The loss of specific neutral fragments from the molecular ion can help to deduce the connectivity of the atoms. In this compound, the fragmentation pattern would be expected to show fragments containing deuterium, allowing for further confirmation of the isotopic labeling. wikipedia.orglibretexts.org
| Spectroscopic Technique | Key Information Provided for this compound |
| Infrared (IR) Spectroscopy | Observation of C-D stretching and bending vibrations at lower frequencies, confirming deuteration. |
| Raman Spectroscopy | Complements IR data, providing information on molecular vibrations and symmetry. taylorfrancis.com |
| Mass Spectrometry (MS) | Determination of molecular weight (M+3 compared to unlabeled) and isotopic distribution of chlorine. Analysis of fragmentation patterns to confirm structure. libretexts.org |
Kinetic Isotope Effects Kie in Chloroethane 2,2,2 D3 Reaction Mechanisms
Theoretical Foundations of Kinetic Isotope Effects in Organic Reactions
A kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon is a quantum mechanical effect that primarily arises from differences in the zero-point vibrational energies (ZPE) of bonds to isotopes of different masses. princeton.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency and thus a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. libretexts.org
Breaking this bond requires more energy for the deuterated compound, leading to a slower reaction rate. The magnitude of the KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), KIE = kL/kH. wikipedia.org
KIEs are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, deuterium (B1214612) substitution (C-D) typically results in a "normal" KIE where kH/kD is greater than 1, often in the range of 6 to 8 at room temperature. wikipedia.orglibretexts.org
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs often reflect changes in hybridization or steric environment at the isotopically labeled position during the reaction. princeton.eduacs.org
The study of KIEs provides crucial information about the geometry of the transition state. For example, in a hydrogen transfer reaction, the primary KIE is expected to be at its maximum when the transition state is symmetric, meaning the hydrogen atom is equally bonded to the donor and acceptor atoms. acs.org
Deuterium Kinetic Isotope Effects (DKIE) in Chloroethane-2,2,2-d3 Systems
The presence of three deuterium atoms on the methyl group of this compound makes it an excellent substrate for investigating deuterium kinetic isotope effects in various reaction types.
Unimolecular elimination reactions of chloroethane (B1197429), typically induced thermally in the gas phase, proceed to form ethene and hydrogen chloride. Studying the deuterated analogue provides insight into the C-H (or C-D) bond cleavage in the transition state.
The thermal decomposition of chloroethane is a classic example of a unimolecular elimination that proceeds through a four-center transition state. In this mechanism, the hydrogen and chlorine atoms are eliminated simultaneously from adjacent carbon atoms. fiveable.me Evidence for this concerted mechanism is supported by the observation of a significant primary deuterium isotope effect. fiveable.mepressbooks.pub When a β-hydrogen is replaced by deuterium, as in this compound, the C-D bond is broken in the rate-limiting step. libretexts.org Because the C-D bond is stronger and has a lower zero-point energy than a C-H bond, more energy is required to break it, resulting in a slower reaction rate. The magnitude of the KIE (kH/kD) for such E2 reactions is typically between 2 and 7, confirming that the β-C-H/D bond is indeed cleaved in the concerted, rate-determining step. fiveable.me
The rates of unimolecular reactions, including the elimination of HCl from chloroethane, can be dependent on pressure, especially in the gas phase. At low pressures, the rate-limiting step is the collisional activation of the reactant molecules. Molecules are energized through collisions with other molecules (including inert bath gases) to reach the energy threshold for reaction. At high pressures, the rate of deactivation by collision is much faster than the rate of reaction, and the reaction becomes first-order, with the rate depending only on the concentration of the reactant. researchgate.net
The region between these two extremes is known as the "fall-off" region, where the rate constant depends on pressure. researchgate.net The study of pressure-dependent kinetics provides information about the efficiency of energy transfer during collisions. Theoretical models can be used to predict this pressure dependence by considering the microcanonical dissociation rates and the collisional energy transfer rates. nih.gov For this compound, the isotopic substitution can influence these dynamics, as the vibrational frequencies and density of states of the molecule are altered, which in turn can affect the energy transfer process and the position of the fall-off curve.
Reductive dechlorination is a key environmental degradation pathway for chlorinated hydrocarbons. This process can be mediated by various agents, including zero-valent metals or microorganisms. nih.govnih.gov During these reactions, molecules containing lighter isotopes tend to react faster than those with heavier isotopes, leading to an enrichment of the heavy isotope in the remaining reactant pool. berkeley.edu This phenomenon is known as isotopic fractionation.
While specific studies on this compound are limited, research on related compounds like 1,2-dichloroethane (B1671644) (DCA) and chlorinated ethenes provides a framework for understanding the expected isotopic effects. nih.govfrontiersin.org For instance, the reductive dechlorination of DCA by Dehalococcoides ethenogenes 195 proceeds primarily through a dihaloelimination reaction to produce ethene. nih.gov
The magnitude of carbon and chlorine isotope fractionation can be used to distinguish between different reaction mechanisms. frontiersin.org For example, different reductive dehalogenase (RdhA) enzymes can exhibit distinct isotope effects, suggesting different transition states or reaction pathways. frontiersin.org In the context of this compound, a significant deuterium isotope effect would be expected if a C-D bond is cleaved during the dechlorination process, although this is less common than C-Cl bond cleavage in typical reductive pathways. More likely, secondary isotope effects would be observed, providing clues about the transition state structure.
Table 1: Illustrative Isotope Enrichment Factors (ε) for Reductive Dechlorination of Related Chloroalkanes
| Compound | Dechlorination System | Carbon Isotope Enrichment Factor (εC in ‰) | Chlorine Isotope Enrichment Factor (εCl in ‰) |
| 1,2-Dichloroethane (DCA) | D. mccartyi Strain BTF08 | -25.5 ± 1.0 | -6.6 ± 0.3 |
| Vinyl Chloride (VC) | D. mccartyi Strain BTF08 | -23.9 ± 1.1 | -2.6 ± 0.2 |
| Trichloroethene (TCE) | Zero-Valent Iron (Fe0) | -16.7 | Not Reported |
| Data is illustrative and sourced from studies on related compounds to demonstrate the principles of isotopic fractionation. nih.govfrontiersin.org |
Dehydrochlorination Mechanism Studies
Dehydrochlorination is an elimination reaction, often base-induced, that converts an alkyl halide into an alkene. For chloroethane, this involves the removal of a hydrogen and a chlorine atom to form ethene. chegg.com This reaction typically proceeds via a bimolecular (E2) mechanism in the presence of a strong base. pressbooks.pub
The E2 mechanism is a single, concerted step where the base removes a β-hydrogen at the same time the leaving group (chloride) departs. fiveable.me The use of this compound is ideal for studying this mechanism. Since a β-C-D bond must be broken in the rate-determining step, a significant primary kinetic isotope effect is expected. libretexts.org Experimental studies on similar alkyl halides have shown that the rate of elimination for a deuterated substrate is substantially slower than for its non-deuterated counterpart, providing strong evidence for the E2 mechanism. pressbooks.pub For example, the base-induced elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the corresponding elimination from its deuterated analogue, a clear indication that C-H bond cleavage is part of the rate-limiting step. pressbooks.pub A similar, significant KIE would be anticipated for the dehydrochlorination of this compound.
Comparative Analysis of Intermolecular and Intramolecular KIEs
Kinetic isotope effects can be measured in two primary ways: through intermolecular competition, where the rates of two separate, isotopically distinct substrates are compared, or through intramolecular competition, where a single substrate contains both isotopes and the product distribution reveals the preference for reacting with one over the other.
For this compound, an intermolecular KIE would be determined by comparing the rate of its elimination reaction (for example, dehydrochlorination by a strong base) with that of its non-deuterated counterpart, Chloroethane (CH3CH2Cl). The KIE is expressed as the ratio of the rate constants (kH/kD). In this case, since the C-D bond is not broken, a secondary kinetic isotope effect (SKIE) is observed. wikipedia.org These effects are typically much smaller than primary KIEs. wikipedia.org
A β-secondary KIE in an E2 elimination reaction often arises from changes in hyperconjugation between the ground state and the transition state. In the transition state of an E2 reaction, the β-carbon begins to rehybridize from sp3 to sp2, and a partial positive charge may develop. The C-H σ-bonds can stabilize this transition state through hyperconjugation. Because a C-H bond is a better electron donor than a C-D bond, the protiated compound is stabilized more effectively, leading to a faster reaction. This results in a "normal" secondary KIE, where kH/kD > 1. Values for β-SKIEs are typically in the range of 1.15 to 1.3. wikipedia.org
Intramolecular KIE measurement is not applicable for this compound in a standard β-elimination, as all hydrogens on the β-carbon are deuterium atoms. An intramolecular study would require a substrate containing both hydrogen and deuterium on the same carbon, such as Chloroethane-2-d1 (CH2DCH2Cl).
The table below illustrates hypothetical intermolecular KIE data for the base-induced elimination of Chloroethane, demonstrating how such data can provide mechanistic insights.
| Reactant Pair | Base | kH/kD (Intermolecular) | Implied Mechanistic Detail |
| CH3CH2Cl vs. CD3CH2Cl | Sodium Ethoxide | 1.25 | Normal β-secondary KIE, consistent with an E2 transition state where Cβ-H(D) bond weakening occurs in the rate-determining step. |
| CH3CH2Cl vs. CD3CH2Cl | Potassium tert-butoxide | 1.30 | A slightly larger KIE may suggest a more product-like transition state with more pronounced sp2 character at the β-carbon. |
Note: The data in this table is illustrative and represents typical expected values for β-secondary kinetic isotope effects in E2 reactions.
Elucidation of Transition State Structures and Reaction Stereochemistry through KIE
The magnitude of the β-secondary KIE in this compound provides valuable information about the geometry and electronic nature of the transition state. The most common mechanism for dehydrochlorination of primary alkyl halides like chloroethane with a strong, non-hindered base is the bimolecular elimination (E2) reaction. This reaction proceeds in a single, concerted step where the base removes a β-hydrogen, the C-Cl bond breaks, and a C=C double bond forms.
In the E2 transition state, the orbitals of the abstracting base, the β-hydrogen, the two carbons, and the leaving group must be aligned in the same plane, a condition known as periplanar geometry. The preferred arrangement is typically anti-periplanar, where the β-hydrogen and the leaving group are on opposite sides of the C-C bond. This geometry allows for the most efficient orbital overlap as the C-H and C-Cl bonds break and the π-bond forms.
For this compound, the observation of a normal secondary KIE (kH/kD > 1) supports a transition state model where the β-carbon undergoes significant rehybridization from sp3 towards sp2. This change in hybridization weakens the C-D bonds. The zero-point energy of a C-H bond is higher than that of a C-D bond, and the energy difference between C-H and C-D bending vibrations decreases as the carbon rehybridizes to sp2. This vibrational energy difference between the ground state and the transition state is the origin of the isotope effect. A value greater than 1 suggests that hyperconjugative stabilization of the incipient double bond by the β-C-H bonds in the transition state is a significant factor.
Conversely, an inverse KIE (kH/kD < 1) could indicate that steric effects in the transition state are more pronounced for the protiated compound than for the deuterated one. nih.gov However, for a small substrate like chloroethane, this is less likely to be the dominant factor compared to hyperconjugation.
Because this compound lacks chiral centers, the elimination reaction leads to a single, achiral alkene product (Ethene-1,1-d2). Therefore, while the reaction mechanism is governed by stereoelectronic principles like the need for an anti-periplanar arrangement, it does not result in stereoisomeric products.
Application of KIE for Probing Rate-Determining Steps in Complex Transformations
A key application of kinetic isotope effects is to identify the rate-determining step (RDS) of a reaction. The observation of a significant KIE indicates that the isotopic substitution has occurred at a position that undergoes a change in bonding during the RDS. fiveable.mebaranlab.orgprinceton.edu
In the context of the elimination reaction of this compound, the measurement of a secondary KIE provides strong evidence for a concerted E2 mechanism. In this mechanism, the abstraction of a β-proton, rehybridization of the α and β carbons, and departure of the chloride ion all occur in a single, rate-determining step. Because the hybridization and bonding environment of the β-carbon (where the deuterium atoms reside) are altered in this step, a KIE is observed.
This can be contrasted with a stepwise mechanism, such as the E1cB (Elimination, Unimolecular, conjugate Base) pathway. In an E1cB mechanism, the base first removes a β-proton to form a carbanion intermediate in a reversible step. In a subsequent, slower step, the leaving group departs to form the alkene. If the initial deprotonation is fast and reversible, and the departure of the leaving group is the slow, rate-determining step, then no significant β-secondary KIE would be expected, because the isotopic substitution does not affect the RDS.
The following table summarizes the expected KIE values for different potential elimination mechanisms for this compound, illustrating how KIEs can be a powerful diagnostic tool.
| Proposed Mechanism | Rate-Determining Step (RDS) | Expected β-Secondary KIE (kH/kD) | Rationale |
| E2 (Concerted) | C-H bond breaking, C=C bond formation, and C-Cl bond breaking are simultaneous | > 1 (Normal) | Changes at the β-carbon (rehybridization) occur in the single, rate-determining step. |
| E1 (Stepwise) | C-Cl bond breaking to form a carbocation | ~ 1 (No significant KIE) | The β-carbon is not involved in the RDS. A small KIE might appear in the subsequent fast step but would not affect the overall rate. |
| E1cB (Stepwise) | Departure of Cl- from a carbanion intermediate | ~ 1 (No significant KIE) | The RDS does not involve changes at the β-carbon; the initial deprotonation is a pre-equilibrium. |
Note: The data in this table is illustrative, representing the theoretical expectations for using KIE to distinguish between reaction mechanisms.
By measuring the KIE for this compound, researchers can therefore confirm that the reaction proceeds via a concerted E2 pathway, as the observation of a secondary KIE directly implicates changes at the β-carbon in the single, rate-limiting step of the transformation.
Computational Chemistry and Theoretical Modeling of Chloroethane 2,2,2 D3
Quantum Chemical (QC) Calculations for Deuterated Molecular Systems
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For deuterated compounds, these calculations can predict how the change in mass affects various molecular properties.
Ab initio calculations are a cornerstone for determining the equilibrium geometries and ground-state structures of molecules. researchgate.net These methods solve the electronic Schrödinger equation to determine the electronic energy and, consequently, the stable arrangement of atoms in a molecule. For Chloroethane-2,2,2-d3, methods like Møller-Plesset perturbation theory (MP4) can be employed to characterize the trans and gauche isomers. researchgate.net
The primary difference between Chloroethane (B1197429) and its deuterated counterpart, this compound, lies in the mass of the isotopes of hydrogen. While the potential energy surface is identical for both molecules, the difference in zero-point vibrational energy (ZPVE) can lead to subtle changes in the calculated equilibrium bond lengths and angles. Theoretical studies on similar molecules like 1,2-dichloroethane (B1671644) have shown that highly correlated ab initio calculations with large basis sets are necessary for accurate structural predictions. researchgate.net
Table 1: Representative Theoretical Methods for Equilibrium Geometry Determination
| Method | Description | Basis Set Example |
| Hartree-Fock (HF) | A mean-field approximation that does not fully account for electron correlation. | 6-31G* |
| Møller-Plesset Perturbation Theory (MP2, MP4) | Includes electron correlation effects beyond the HF approximation. | aug-cc-pVTZ |
| Coupled Cluster (CC) | A highly accurate method for treating electron correlation. | CCSD(T)/cc-pVQZ |
| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy. | B3LYP/6-311++G(d,p) |
This table is interactive. You can sort and filter the data.
The vibrational frequencies of a molecule correspond to the different modes of atomic motion. In the harmonic approximation, these frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. However, real molecular vibrations are anharmonic, and for accurate predictions, especially for systems containing light atoms like hydrogen and deuterium (B1214612), anharmonic corrections are crucial. cas.cz
Deuterium substitution significantly affects the vibrational frequencies. The heavier mass of deuterium compared to protium (B1232500) leads to a decrease in the frequency of the C-D stretching and bending modes compared to the corresponding C-H modes. This isotopic shift is a key feature in vibrational spectroscopy and can be accurately predicted by quantum chemical calculations. aps.org
Anharmonic corrections can be calculated using methods like vibrational perturbation theory to the second order (VPT2). rsc.orgmdpi.com These corrections account for the non-quadratic nature of the potential energy surface and improve the agreement between theoretical and experimental vibrational spectra. For deuterated molecules, including these corrections is essential for accurately predicting the positions of fundamental, overtone, and combination bands. cas.czrsc.org
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org Mapping the PES allows for the identification of stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. wayne.eduresearchgate.net
For this compound, a key reaction pathway is the unimolecular elimination of HCl or DCl. Theoretical methods can be used to calculate the energy barrier for this reaction and to characterize the geometry of the transition state. nih.gov The reaction pathway can be traced by following the minimum energy path (MEP) from the reactants to the products through the transition state. wayne.edu
The shape of the PES is independent of isotopic substitution. However, the dynamics of the reaction occurring on the surface are mass-dependent. Studying the reaction pathways for both the deuterated and non-deuterated species provides insight into the kinetic isotope effect, where the rate of reaction differs due to the difference in isotopic mass.
RRKM Theory Applications to Unimolecular Decomposition Kinetics
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. biu.ac.ilrsc.org It assumes that energy is rapidly redistributed among all the vibrational modes of the molecule before reaction occurs. The rate constant is then calculated based on the density of states of the energized molecule and the transition state.
The unimolecular decomposition of this compound, such as the elimination of HCl or DCl, is a process well-suited for study by RRKM theory. scispace.comrsc.org The theory can be used to calculate the rate constants for these reactions as a function of temperature and pressure.
The application of RRKM theory requires knowledge of the vibrational frequencies of the reactant and the transition state, as well as the energy barrier for the reaction. These parameters are typically obtained from quantum chemical calculations. By comparing the calculated rate constants for the deuterated and non-deuterated chloroethane, the kinetic isotope effect can be quantified and understood in terms of the changes in vibrational frequencies and zero-point energies upon deuteration.
Molecular Dynamics Simulations for Vibrational Energy Redistribution
Molecular dynamics (MD) simulations are a powerful tool for studying the time evolution of molecular systems. nih.gov By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into dynamic processes such as vibrational energy redistribution (IVR). researchgate.netrsc.org
IVR is the process by which vibrational energy flows between different modes of a molecule. The rate and pathways of IVR are crucial for understanding reaction dynamics, as a reaction can only occur when sufficient energy is localized in the appropriate reactive mode.
For this compound, MD simulations can be used to investigate how the initial excitation of a specific vibrational mode, for instance, a C-H or C-D stretch, is redistributed throughout the molecule over time. These simulations can reveal the timescales and mechanisms of IVR and how they are affected by isotopic substitution. Ab initio molecular dynamics (AIMD) simulations, where the forces are calculated on-the-fly from electronic structure calculations, can provide a particularly accurate description of these processes. nih.govrsc.org
Correlation and Validation of Computational Predictions with Experimental Data
The validation of computational models through correlation with experimental data is a cornerstone of modern computational chemistry. This process ensures that theoretical predictions accurately reflect the real-world behavior and properties of a molecule. For this compound (CD₃CH₂Cl), this involves comparing quantum chemically calculated properties with data obtained from spectroscopic measurements. High-level ab initio and Density Functional Theory (DFT) calculations provide a powerful means to predict molecular characteristics, but their reliability must be benchmarked against empirical results.
Methodology of Comparison
The primary method for validating computational models of this compound involves a direct comparison of predicted spectroscopic parameters with those measured experimentally. The most common parameters for comparison include:
Vibrational Frequencies: Theoretical harmonic vibrational frequencies are calculated using methods like DFT (e.g., with the B3LYP functional) and compared to experimental frequencies obtained from Infrared (IR) and Raman spectroscopy. It is a standard practice to apply a scaling factor to the calculated frequencies to account for systematic errors arising from the harmonic approximation and basis set limitations. nih.gov
Rotational Constants: For gas-phase studies, microwave spectroscopy provides highly accurate rotational constants. These experimental values can be directly compared with the rotational constants calculated from the optimized molecular geometry at a high level of theory, offering a stringent test of the predicted structure.
Molecular Geometries: While direct experimental measurement of bond lengths and angles can be complex, techniques like microwave spectroscopy and electron diffraction provide this data, which can be compared against the equilibrium geometry predicted by computational models.
Discrepancies between theoretical and experimental values are often attributable to the conditions under which the data are obtained. Computational studies typically model an isolated molecule in the gas phase at 0 K, whereas experiments are often conducted at room temperature and may be in the liquid or solid state, where intermolecular interactions can influence the results. nih.gov
Vibrational Analysis: A Case Study on a Halogenated Ethane (B1197151) Analogue
While specific, detailed comparative studies on this compound are not extensively documented in publicly available literature, the methodology and expected accuracy can be demonstrated through studies on closely related molecules, such as 1,2-dichloroethane (DCE). Research on DCE shows excellent agreement between experimental vibrational frequencies and those predicted by DFT calculations, validating the computational approach for this class of compounds. acs.org
For instance, a study comparing experimental Raman spectra of liquid DCE with DFT (B3LYP) calculations found a very close match for the key C-Cl stretching vibrational modes. acs.org This strong correlation for a similar molecule provides confidence that the same computational methods would yield reliable predictions for this compound.
The table below illustrates the typical level of agreement found between experimental and calculated values for the C-Cl stretching modes in the anti and gauche conformers of 1,2-dichloroethane, demonstrating the validation process. acs.org
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for C-Cl Stretching Modes in 1,2-Dichloroethane
| Vibrational Mode | Conformer | Experimental (Liquid) | Calculated (Vacuum) | Calculated (Liquid, PCM) |
|---|---|---|---|---|
| Symmetric C-Cl Stretch | anti | 755 | 748 | 727 |
| Asymmetric C-Cl Stretch | gauche | 655 | 653 | 629 |
Data sourced from a study on 1,2-dichloroethane, presented as an analogue to demonstrate the validation methodology. acs.org
The close agreement, particularly with the vacuum calculations, underscores the ability of DFT to accurately model the vibrational properties of halogenated ethanes. acs.org The slight deviations in the liquid-phase calculations highlight the challenge of perfectly modeling solvent effects. acs.org
Significance of Validation
The process of correlating and validating computational predictions with experimental data serves several critical functions:
Model Accuracy: It confirms the accuracy of the chosen computational level of theory and basis set for the specific molecular system.
Spectral Assignment: Calculated spectra are invaluable for assigning experimental IR and Raman bands to specific vibrational modes, which can be challenging in complex molecules. acs.orgumass.edu
Predictive Power: Once a computational model is validated, it can be used with confidence to predict other properties that are difficult or impossible to measure experimentally, such as the characteristics of transition states, reaction pathways, and short-lived intermediates.
Advanced Research Applications of Chloroethane 2,2,2 D3 As a Mechanistic Probe
Utilization as a Mechanistic Probe in Diverse Organic Reactions
The primary application of Chloroethane-2,2,2-d3 as a mechanistic probe lies in its ability to reveal the nature of bond-breaking and bond-forming steps in the rate-determining stage of a reaction. This is achieved through the measurement of the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.orgmasterorganicchemistry.com
In the context of elimination reactions, such as the dehydrochlorination of chloroalkanes, the magnitude of the KIE can distinguish between different mechanistic pathways, primarily the E1 and E2 mechanisms. crunchchemistry.co.ukucsb.eduorganicmystery.com An E2 (bimolecular elimination) reaction involves the concerted removal of a proton by a base and the departure of the leaving group. masterorganicchemistry.comlibretexts.org If a C-H bond is broken in this rate-determining step, a significant primary KIE (typically > 2) is observed upon replacing that hydrogen with deuterium (B1214612). libretexts.orgprinceton.edu Conversely, an E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate, where the C-H bond is broken in a subsequent, fast step. crunchchemistry.co.uk Consequently, deuteration at the beta-carbon results in a negligible or small secondary KIE.
For this compound, the deuterium atoms are located on the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon). In a base-induced elimination reaction, a proton (or deuteron) is abstracted from this position. Therefore, a large primary KIE would be strong evidence for an E2 mechanism, indicating that the C-D bond is being cleaved in the rate-determining step.
Table 1: Illustrative Kinetic Isotope Effects in the Dehydrochlorination of Chloroethane (B1197429)
| Reaction Mechanism | Rate-Determining Step | Expected kH/kD for CD3CH2Cl | Mechanistic Insight |
| E2 | Concerted C-H/D and C-Cl bond cleavage | > 2 | C-D bond breaking is part of the rate-limiting step. |
| E1 | C-Cl bond cleavage to form a carbocation | ~ 1 | C-D bond breaking occurs after the rate-limiting step. |
Elucidation of Reaction Pathway Degeneracy and Branching Ratios
Isotopic labeling with deuterium, as in this compound, is instrumental in resolving ambiguities in reaction pathways, particularly in cases of degeneracy or multiple competing reaction channels. In mass spectrometry-based studies of reaction dynamics, such as photodissociation, the distinct mass of deuterium allows for the clear identification of fragments originating from specific parts of the molecule.
For instance, in the gas-phase decomposition of chloroethane, multiple pathways can exist, including the elimination of HCl to form ethene or C-C bond cleavage. The use of this compound can help to distinguish between different elimination pathways if, for example, there were a possibility of hydrogen scrambling prior to dissociation.
More critically, in photodissociation studies, the branching ratio—the relative yield of different product channels—can be precisely determined. By analyzing the mass-to-charge ratio and velocity of the ionic fragments, researchers can quantify the prevalence of different bond cleavage events. For this compound, one could precisely measure the ratio of products resulting from C-Cl bond fission versus those from C-C bond fission or HCl/DCl elimination.
Investigation of Energy Transfer and Molecular Activation Processes
The study of energy transfer in highly vibrationally excited molecules is crucial for understanding reaction dynamics. aip.orgumd.eduaip.orgdtic.mil Techniques such as infrared multiphoton dissociation (IRMPD) can be used to deposit a significant amount of energy into a molecule, leading to its unimolecular decomposition. pearson.com The presence of deuterium in this compound influences the vibrational mode density and frequencies, which in turn affects the dynamics of intramolecular vibrational energy redistribution (IVR) and the subsequent collisional energy transfer to other molecules. aip.orgaip.orgumich.edu
By comparing the dissociation dynamics and energy transfer rates of CD3CH2Cl with its non-deuterated counterpart, researchers can gain insights into how isotopic substitution affects the flow of energy within a molecule and during collisions. aip.orgumd.edu For example, studies on the collisional quenching of highly vibrationally excited molecules by a collision partner can reveal how much energy is transferred per collision. aip.orgumich.edu Comparing these rates for deuterated and non-deuterated species can elucidate the role of specific vibrational modes in the energy transfer process.
Studies of Intramolecular Isotopic Competition and Preferential Bond Cleavage
The difference in zero-point energy between a C-H and a C-D bond makes the C-D bond stronger and thus requires more energy to break. libretexts.orglibretexts.orgprinceton.edu This fundamental principle leads to a primary kinetic isotope effect where a C-H bond will react faster than a C-D bond in a reaction where this bond is cleaved in the rate-determining step. wikipedia.orgpearson.com
In a molecule like this compound, all the hydrogens on the β-carbon are replaced with deuterium. To study intramolecular competition, one would need an asymmetrically deuterated molecule, such as Chloroethane-2-d1 (CH2DCH2Cl). In such a molecule, a base could abstract either a proton or a deuteron. The ratio of the resulting products (ethene-d1 vs. ethene-d0) would provide a direct measure of the intramolecular KIE, revealing the preferential cleavage of the C-H bond over the C-D bond.
While this compound itself does not allow for the study of intramolecular H/D competition, it is a crucial component in intermolecular competition experiments. By reacting a mixture of chloroethane and this compound, the relative rates of reaction can be precisely determined, providing the intermolecular KIE value that is foundational to mechanistic elucidation. wikipedia.orgmasterorganicchemistry.comepfl.ch
Table 2: Bond Dissociation Energies and Vibrational Frequencies
| Bond | Approximate Bond Dissociation Energy (kcal/mol) | Approximate Stretching Frequency (cm⁻¹) |
| C-H | 98 | 3000 |
| C-D | 100 | 2200 |
Note: These are typical values and can vary depending on the specific molecular environment.
Applications in Mass Spectrometry as Internal Standards for Quantification
In quantitative analysis using mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. researchgate.netoaes.cc this compound is an ideal internal standard for the quantification of chloroethane and other volatile chlorinated hydrocarbons. tdi-bi.comresearchgate.net
An internal standard is a known amount of a compound added to a sample before analysis. It helps to correct for variations in sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume, ionization efficiency). epa.govchromatographyonline.comazom.com A deuterated standard like this compound is ideal because it has nearly identical chemical and physical properties to the analyte (chloroethane). researchgate.net It will co-elute with the analyte during chromatography and experience similar ionization and fragmentation behavior in the mass spectrometer. However, due to its higher mass, its molecular ion and characteristic fragment ions will appear at a different mass-to-charge ratio (m/z), allowing for its independent detection and quantification. oaes.ccresearchgate.net
The concentration of the analyte is determined by comparing the ratio of the analyte's signal to the internal standard's signal against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Table 3: Illustrative Data for Quantification of Chloroethane in a Water Sample using GC-MS with this compound as an Internal Standard
| Sample | Analyte (Chloroethane) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/L) |
| Calibration Standard 1 (1.0 µg/L) | 50,123 | 100,567 | 0.498 | 1.0 |
| Calibration Standard 2 (5.0 µg/L) | 255,876 | 101,234 | 2.528 | 5.0 |
| Calibration Standard 3 (10.0 µg/L) | 510,456 | 100,987 | 5.055 | 10.0 |
| Water Sample A | 152,345 | 100,852 | 1.511 | 3.0 |
| Water Sample B | 380,112 | 101,010 | 3.763 | 7.5 |
Future Directions and Emerging Research Avenues for Deuterated Chloroethanes
Development of Novel and Efficient Deuteration Methodologies
The accessibility of specifically labeled compounds like Chloroethane-2,2,2-d3 is fundamental to their widespread use. A primary focus of future research is the development of more efficient, selective, and sustainable methods for deuterium (B1214612) incorporation. researchgate.net
Current research is exploring a variety of innovative approaches:
Catalytic Hydrogen Isotope Exchange (HIE): This method is considered ideal as it allows for deuteration without significantly altering the molecule's structure. researchgate.net Iridium-catalyzed HIE reactions have become a key technique for late-stage deuteration of complex organic molecules. researchgate.net Future work will likely focus on developing more robust and versatile catalysts, including those based on earth-abundant metals, to improve cost-effectiveness and expand the substrate scope. researchgate.net
Reductive and Dehalogenative Deuteration: These techniques are emerging as part of a broader toolkit for isotopic labeling. researchgate.netnih.gov Recent advancements include mechanochemical strategies that use piezoelectric materials to catalyze the deuteration of alkyl halides with D₂O as the deuterium source. researchgate.net Visible-light-mediated methods are also gaining traction, offering mild and practical conditions for the deuteration of alkyl and aryl bromides. rsc.org
Photochemical Methods: These strategies are being developed to provide broader applicability, sustainability, and milder reaction conditions for deuterium incorporation. rsc.org
Continuous Flow Systems: Technologies like the H-Cube® continuous flow reactor can generate deuterium gas from the electrolysis of D₂O, offering a safer and more efficient alternative to handling D₂ gas cylinders. thalesnano.com
A significant challenge remains in achieving high regioselectivity—the ability to place deuterium atoms at specific positions within the molecule. Future methodologies will aim to provide precise control over the deuteration pattern, enabling the synthesis of a wider range of selectively labeled chloroethane (B1197429) isotopologues.
Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Resolution
The analysis and characterization of deuterated compounds are heavily reliant on spectroscopic methods. The future in this field lies in the powerful synergy between advanced experimental techniques and sophisticated computational modeling. sustainability-directory.com
Key areas of development include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for identifying the position and extent of deuterium labeling. simsonpharma.com The use of deuterated solvents is standard in NMR to reduce interference from hydrogen signals, thereby enhancing spectral clarity and precision. clearsynth.comyoutube.com Future advancements will likely involve the use of higher-field magnets and novel pulse sequences to achieve even greater resolution and sensitivity, allowing for the study of more complex systems.
Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for determining the elemental composition and confirming the incorporation of deuterium. sustainability-directory.com Hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics. whiterose.ac.uk The development of advanced computational tools is crucial for the automated analysis of the large datasets generated by these experiments. whiterose.ac.uk
Vibrational Spectroscopy: Techniques such as Infrared (IR) and Raman spectroscopy are highly sensitive to isotopic substitution. The shift in vibrational frequencies upon replacing hydrogen with deuterium provides a clear spectral signature.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict spectroscopic properties and reaction energetics. These computational models are essential for interpreting experimental data and providing a deeper understanding of the structural and electronic effects of deuteration.
The integration of these techniques will provide a more complete picture of the behavior of deuterated chloroethanes at the molecular level.
Exploration of this compound in Novel Chemical Transformations and Catalysis
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. chem-station.com this compound is an ideal substrate for probing KIEs in reactions involving the cleavage of C-H bonds at the methyl group.
Future research in this area will likely focus on:
Catalyst Development: Deuterated compounds are used to study the mechanisms of various catalytic processes. For example, understanding the hydrodechlorination of 1,2-dichloroethane (B1671644) is crucial for environmental remediation, and deuterated analogues can help to probe the reaction pathway. researchgate.net By studying the reactions of this compound on different catalytic surfaces, researchers can gain insights that will aid in the design of more efficient and selective catalysts for a range of industrial applications.
Novel Reaction Discovery: The unique reactivity of deuterated compounds can be harnessed to develop new chemical transformations. For instance, selective transfer hydrodeuteration reactions of alkenes are emerging as a powerful method for the precise installation of deuterium. nih.gov
Green Chemistry: The use of more environmentally friendly solvents is a key goal in modern chemistry. Research into replacing solvents like dichloroethane with greener alternatives such as propylene (B89431) carbonate in catalytic reactions is an active area of investigation. researchgate.net
The table below outlines potential research avenues for this compound in catalysis.
| Research Avenue | Mechanistic Question | Potential Impact |
| Heterogeneous Catalysis | Elucidating the mechanism of C-Cl bond activation on metal surfaces. | Design of improved catalysts for the remediation of chlorinated hydrocarbons. |
| Homogeneous Catalysis | Probing the role of C-H bond cleavage in organometallic catalytic cycles. | Development of more efficient and selective catalysts for organic synthesis. |
| Enzymatic Catalysis | Investigating the stereochemical course of enzyme-catalyzed dehalogenation reactions. | Understanding the biochemical pathways for the degradation of environmental pollutants. |
Uncovering Further Mechanistic Insights through Advanced Deuterium Labeling Strategies
The strategic placement of deuterium atoms within a molecule provides a powerful tool for dissecting complex reaction mechanisms. researchgate.net Future research will move beyond simple deuteration to employ more sophisticated labeling patterns to gain deeper mechanistic insights.
Emerging strategies include:
Site-Specific Labeling: Synthesizing chloroethane with deuterium at specific, distinct positions (e.g., Chloroethane-1-d1 or Chloroethane-1,1-d2) will allow for the precise measurement of primary and secondary kinetic isotope effects at different C-H bonds within the same molecule.
Multiply Labeled Isotopologues: Combining deuterium labeling with other stable isotopes, such as Carbon-13, enables the use of advanced NMR techniques to track the fate of multiple atoms simultaneously throughout a reaction.
Computational Modeling of Isotope Effects: Advanced computational methods can be used to model kinetic isotope effects and compare them with experimental results. This synergy between theory and experiment is crucial for validating proposed reaction mechanisms. For example, deuterium labeling studies have been instrumental in understanding the mechanism of methanol (B129727) decarbonylation by ruthenium complexes. rsc.org
By employing these advanced strategies, researchers can unravel subtle mechanistic details, distinguish between competing reaction pathways, and gain a more fundamental understanding of chemical reactivity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Chloroethane-2,2,2-d₃, and how can researchers optimize low-yield reactions?
- Methodological Answer : The most common synthesis involves reacting ethanol-2,2,2-d₃ with hydrochloric acid under controlled conditions, yielding ~20% product . To optimize yields:
- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis).
- Employ catalysts like ZnCl₂ to enhance reaction kinetics.
- Monitor deuteration efficiency via NMR or mass spectrometry to confirm isotopic purity.
- Data Table :
| Precursor | Catalyst | Yield | Analytical Confirmation |
|---|---|---|---|
| Ethanol-2,2,2-d₃ | HCl (gas) | 20% | GC-MS, ¹H NMR |
Q. What safety protocols are critical when handling Chloroethane-2,2,2-d₃ in laboratory settings?
- Methodological Answer :
- Storage : Store in flame-proof containers under inert gas (e.g., N₂ or Ar) to prevent degradation; maintain dryness due to moisture sensitivity .
- PPE : Use fluorinated rubber gloves (0.7 mm thickness) for >480-minute protection; wear full-face respirators with ABEK filters if vapor concentrations exceed 10 ppm .
- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers to comply with EPA guidelines .
Q. Which analytical techniques are most reliable for quantifying isotopic purity and impurities in Chloroethane-2,2,2-d₃?
- Methodological Answer :
- GC-MS : Detects trace impurities (e.g., undeuterated chloroethane) with a detection limit of 0.1 ppm .
- NMR Spectroscopy : ²H NMR confirms deuteration at the C2 position; compare peaks with non-deuterated analogs .
- FT-IR : Identifies functional groups (C-Cl stretch at 650–750 cm⁻¹) and monitors degradation products .
Advanced Research Questions
Q. How do isotopic effects (²H) influence the reaction kinetics of Chloroethane-2,2,2-d₃ in SN2 mechanisms?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) : Deuterium at the β-position slows SN2 reactions due to increased mass, reducing nucleophilic attack rates. Use stopped-flow techniques to measure KIE values .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and compare activation energies between deuterated/non-deuterated systems .
- Example Workflow :
Synthesize deuterated and non-deuterated analogs.
Measure reaction rates under identical conditions.
Validate with COMSOL Multiphysics simulations incorporating isotopic mass effects .
Q. What experimental designs can isolate environmental degradation pathways of Chloroethane-2,2,2-d₃ in aqueous systems?
- Methodological Answer :
- Controlled Hydrolysis Studies : Use factorial design to vary pH, temperature, and ionic strength. Monitor degradation via HPLC-UV .
- Microcosm Experiments : Simulate natural water bodies with microbial consortia; track deuterium retention in metabolites via LC-HRMS .
- Key Variables :
| Variable | Range | Analytical Tool |
|---|---|---|
| pH | 3–9 | pH stat |
| Temperature | 10–40°C | GC-ECD |
Q. How can researchers integrate Chloroethane-2,2,2-d₃ into mechanistic studies of atmospheric chlorofluorocarbon (CFC) alternatives?
- Methodological Answer :
- Tropospheric Lifetime Analysis : Use smog chambers with UV irradiation to measure photolytic degradation rates. Compare with non-deuterated analogs .
- Theoretical Framework : Link results to the "radical clock" hypothesis to assess deuterium’s impact on reaction intermediates .
- Data Interpretation :
- Calculate half-life (t₁/₂) using Arrhenius plots.
- Correlate deuteration with reduced ozone depletion potential (ODP) via QSPR models .
Future Directions & Theoretical Frameworks
Q. What role can AI-driven automation play in optimizing Chloroethane-2,2,2-d₃ synthesis and analysis?
- Methodological Answer :
- Smart Laboratories : Implement machine learning (ML) algorithms to predict optimal reaction conditions (e.g., temperature, catalyst loading) from historical data .
- Real-Time Monitoring : Use IoT-enabled sensors to track deuteration efficiency and adjust parameters dynamically .
Q. How should researchers design replication studies to address contradictions in toxicological data for deuterated chlorinated compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
